5-Bromo-2-(2-methoxyethoxy)pyridine
Overview
Description
5-Bromo-2-(2-methoxyethoxy)pyridine (5-Br-2-MEP) is an organic compound widely used in laboratories and scientific research. It is a member of the pyridine family and has a range of applications due to its unique properties. 5-Br-2-MEP has been used for a variety of purposes, including synthesis of other compounds, in biochemical and physiological studies, and in lab experiments.
Scientific Research Applications
Spectroscopic Characterization and Optical Properties
5-Bromo-2-(2-methoxyethoxy)pyridine and similar compounds have been studied for their spectroscopic characteristics. For instance, 5-Bromo-2-(trifluoromethyl)pyridine has been characterized using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. Such studies are essential for understanding the molecular structure and properties of these compounds, which can be crucial for their application in various fields of scientific research, including materials science and chemistry (Vural & Kara, 2017).
Polymer Synthesis
This compound derivatives have been explored in polymer synthesis. For example, a study focused on Ni-catalyzed Kumada–Tamao coupling polymerization of related compounds. This process is significant for the creation of poly(2-(2-(2-methoxyethoxy)ethoxy)pyridine-3,5-diyl), which could have potential applications in materials science, particularly in the development of new polymeric materials with specific properties (Nanashima, Yokoyama, & Yokozawa, 2012).
Medicinal Chemistry and Drug Synthesis
Pyridine derivatives, including those related to this compound, are also significant in medicinal chemistry. These compounds are often used as intermediates in the synthesis of various drugs. For instance, the synthesis and inhibitory study of certain Schiff bases derived from 2-aminopyridine have shown potential in developing compounds with antimicrobial properties. Such research is crucial in the ongoing quest for new pharmaceuticals and treatments for various diseases (Dueke-Eze, Fasina, & Idika, 2011).
Heterocyclic Chemistry
The field of heterocyclic chemistry extensively utilizes compounds like this compound. Their ability to form complex molecular structures makes them valuable for synthesizing novel organic compounds with potential applications in various areas, including pharmaceuticals and materials science. Studies such as the synthesis of novel heteroarylpyridines through palladium-catalyzed cross-coupling reactions demonstrate the versatility and importance of these compounds in organic synthesis (Parry, Wang, Batsanov, Bryce, & Tarbit, 2002).
Safety and Hazards
Properties
IUPAC Name |
5-bromo-2-(2-methoxyethoxy)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2/c1-11-4-5-12-8-3-2-7(9)6-10-8/h2-3,6H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSLGCBWBEBJXFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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